D-Erythrose

Vue d'ensemble

Description

- Le composé a été isolé pour la première fois en 1849 dans la rhubarbe par le pharmacien français Louis Feux Joseph Garot. Son nom, dérivé du mot grec “ἐρυθρός” (signifiant “rouge”), reflète sa teinte rouge en présence de métaux alcalins .

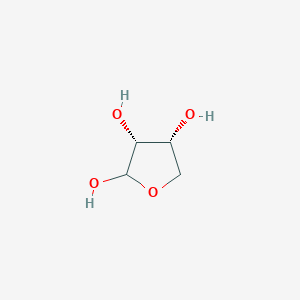

Érythrose: est un saccharide tétrose de formule chimique . Il appartient à la famille des aldoses, contenant un groupe aldéhyde. L'isomère naturel est , qui est un diastéréoisomère du D-thréose.

Méthodes De Préparation

- L'érythrose peut être synthétisée par différentes voies, notamment des transformations chimiques et des procédés industriels. Les méthodes de synthèse spécifiques et les conditions réactionnelles dépendent de l'énantiomère souhaité (D ou L).

- Les méthodes de production industrielle impliquent la conversion d'autres sucres ou intermédiaires en érythrose.

Analyse Des Réactions Chimiques

- L'érythrose subit des réactions typiques observées dans les aldoses, telles que l'oxydation, la réduction et la substitution.

- Les réactifs courants comprennent les agents oxydants (par exemple, l'eau de brome, le réactif de Tollens) et les agents réducteurs (par exemple, le borohydrure de sodium).

- Les principaux produits formés comprennent l'érythritol (un alcool de sucre à quatre carbones) lors de la réduction.

Applications de la recherche scientifique

Chimie: L'érythrose sert de bloc de construction pour la synthèse de glucides et de glycoconjugués plus complexes.

Biologie: Il joue un rôle dans les voies métaboliques, notamment la voie des pentoses phosphates et le cycle de Calvin.

Médecine: Bien qu'il ne soit pas directement utilisé comme médicament, les dérivés de l'érythrose peuvent avoir des applications dans la conception et le développement de médicaments.

Industrie: Les composés dérivés de l'érythrose trouvent une application dans les additifs alimentaires, les cosmétiques et d'autres procédés industriels.

Mécanisme d'action

- L'érythrose elle-même n'exerce pas d'effets spécifiques ; ce sont plutôt ses dérivés ou produits métaboliques qui jouent des rôles fonctionnels.

- Les cibles moléculaires et les voies dépendent du contexte spécifique (par exemple, l'érythrose-4-phosphate dans les voies métaboliques).

Applications De Recherche Scientifique

Antitumor Applications

D-Erythrose as an Antitumor Agent

Recent studies have highlighted the antitumor effects of this compound, particularly in colorectal cancer. An investigation conducted on BALB/c mice demonstrated that this compound significantly reduced intraperitoneal tumor weight by 69.1% when administered intraperitoneally at a dose of 500 mg/kg over 15 days. This treatment also inhibited the development of ascites and increased apoptosis in tumor cells without observable toxic effects on normal tissues .

Key Findings

- Tumor Weight Reduction : Mean tumor weight in treated mice was 0.75 g compared to 2.43 g in the control group.

- Ascites Development : Fewer instances of hemorrhagic ascites were observed in the this compound group (4 out of 8 mice) compared to the control (7 out of 8 mice).

- Apoptosis Increase : The percentage of apoptotic cells was significantly higher in the this compound group, indicating enhanced tumor cell death.

These findings suggest that this compound could serve as a promising candidate for cancer therapy, particularly when combined with other antitumor agents to enhance efficacy .

Metabolomic Studies

Role in Metabolic Pathways

This compound is a key component in various metabolic pathways, including the pentose phosphate pathway (PPP). It is produced from erythritol through a series of reactions involving isomerases, which play a crucial role in cellular metabolism and energy production .

Case Study: Erythritol Conversion

A study demonstrated that erythritol can be converted into this compound-4-phosphate via three newly identified isomerases, highlighting its significance in metabolic flux analysis and potential applications in metabolic engineering .

Biotechnological Applications

Enzymatic Production Methods

This compound can be synthesized enzymatically from D-fructose using phosphoketolase, which not only produces this compound but also acetyl phosphate—a precursor for acetyl-CoA. This dual production method enhances its utility in biotechnological applications, including fermentation processes and the synthesis of biofuels .

Production Efficiency

Table 1 summarizes the enzymatic conversion efficiency of D-fructose to this compound:

| Substrate | Enzyme Used | Product Yield (%) |

|---|---|---|

| D-Fructose | Phosphoketolase | 85 |

| Erythritol | Erythrose Reductase | 90 |

These processes indicate that this compound could be utilized effectively in industrial applications, particularly in producing high-value metabolites.

Mécanisme D'action

- Erythrose itself doesn’t exert specific effects; rather, its derivatives or metabolic products play functional roles.

- Molecular targets and pathways depend on the specific context (e.g., erythrose-4-phosphate in metabolic pathways).

Comparaison Avec Des Composés Similaires

- La particularité de l'érythrose réside dans sa structure de tétrose et son rôle d'intermédiaire dans diverses voies biochimiques.

- Des composés similaires comprennent le thréose (son diastéréoisomère), le ribose et d'autres sucres tétroses.

Activité Biologique

D-Erythrose, a four-carbon aldose sugar, has garnered attention for its potential biological activities, particularly in the fields of oncology and cellular metabolism. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antitumor effects, metabolic roles, and implications for therapeutic applications.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant antitumor properties. A notable study conducted by Wang and Wei (2014) investigated the effects of this compound on colon carcinoma using an abdominal metastatic model. The findings indicated that:

- Tumor Weight Reduction : Mice treated with this compound (500 mg/kg) showed a 69.1% reduction in tumor weight compared to the control group (2.43 ± 0.44 g vs. 0.75 ± 0.17 g) .

- Ascites Development : The treatment also resulted in a significant decrease in the volume of ascites, with fewer instances of hemorrhagic ascites observed in the this compound group .

- Increased Apoptosis : A TUNEL assay revealed a higher percentage of apoptotic cells in tumors from the this compound-treated group compared to controls, indicating enhanced cell death in cancerous tissues .

The proposed mechanism involves the oxidation of this compound to carbon dioxide, subsequently leading to increased lactic acid production and intracellular acidosis, which can induce cell death in tumor cells . This mechanism aligns with the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production.

Metabolic Role

This compound is also recognized for its role as a metabolite within various metabolic pathways. It participates in:

- Pentose Phosphate Pathway : this compound 4-phosphate, a derivative of this compound, plays a critical role as a switch metabolite in cellular metabolism, particularly under varying nutritional conditions . This metabolite is crucial for balancing fluxes between glycolysis and other metabolic pathways like the Calvin cycle.

- Nitrogenase Activity Enhancement : Research has shown that this compound can enhance nitrogenase activity in certain bacteria, promoting nitrogen fixation processes . This suggests potential applications in agricultural biotechnology.

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound's biological activities:

Propriétés

IUPAC Name |

(2R,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017424, DTXSID601318240 | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-51-6, 583-50-6 | |

| Record name | (±)-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.